4-Hydroxy-l-tryptophan

Descripción general

Descripción

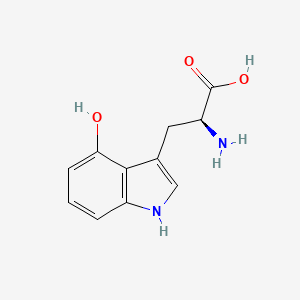

4-Hydroxy-l-tryptophan is an optically active form of 4-hydroxytryptophan with an L-configuration. It is a derivative of the amino acid tryptophan and is classified as a non-proteinogenic L-α-amino acid.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Hydroxy-l-tryptophan can be synthesized through the hydroxylation of l-tryptophan. This process typically involves the use of tryptophan hydroxylase enzymes, which catalyze the addition of a hydroxyl group to the 4-position of the indole ring of l-tryptophan. The reaction conditions often require the presence of cofactors such as tetrahydrobiopterin and molecular oxygen .

Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. Engineered strains of Escherichia coli have been developed to efficiently convert glucose to this compound using a combination of metabolic engineering and synthetic biology techniques. This method involves the construction of a cell factory capable of expressing the necessary enzymes for the biosynthesis of this compound .

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxy-l-tryptophan undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: It can undergo electrophilic substitution reactions on the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated and nitrated derivatives

Aplicaciones Científicas De Investigación

Biochemical Properties and Mechanisms of Action

Serotonergic System Interaction

4-HTP primarily targets the serotonergic system in the brain. It is involved in the metabolic pathway where tryptophan is hydroxylated to form 5-hydroxytryptophan (5-HTP), which is then decarboxylated to produce serotonin (5-HT) . The compound’s ability to modulate serotonin levels makes it a potential therapeutic agent for mood disorders.

Metabolic Pathways

The metabolic pathway for 4-HTP involves its conversion into serotonin through enzymatic reactions influenced by monoamine oxidase (MAO). This pathway highlights its role in neurotransmitter synthesis and regulation .

Therapeutic Applications

Mood Disorders

Research indicates that 4-HTP may be effective in treating mood disorders such as depression and anxiety. Clinical studies have shown that supplementation with 4-HTP can lead to significant improvements in depressive symptoms, with some studies reporting favorable responses in over 67% of patients treated . The compound's efficacy is attributed to its role in enhancing serotonin production, which is critical for mood regulation.

Sleep Disorders

Given serotonin's involvement in sleep regulation, 4-HTP has been studied for its potential benefits in sleep disorders. Increased serotonin levels can lead to higher melatonin production, which is crucial for sleep onset and maintenance .

Weight Management

Some studies suggest that 4-HTP may aid in weight management by promoting feelings of satiety. This effect is believed to be mediated through enhanced serotonin levels, which can reduce appetite and food intake .

Case Study: Depression Treatment

In a clinical evaluation involving patients with major depressive disorder, administration of L-5-HTP (a related compound) demonstrated significant improvements in mood. Patients reported alleviation of symptoms within a week of treatment, with gastrointestinal disturbances being the primary side effects noted .

Study on Sleep Quality

A study assessing the impact of 4-HTP on sleep quality found that participants experienced improved sleep patterns and reduced insomnia symptoms after supplementation. The findings suggest that increasing serotonin through 4-HTP may enhance overall sleep quality .

Comparative Analysis with Related Compounds

| Compound | Structural Features | Unique Properties |

|---|---|---|

| L-Tryptophan | Parent compound; contains an indole ring | Essential amino acid; precursor to serotonin |

| 5-Hydroxy-L-Tryptophan | Hydroxyl group at the fifth position | Directly converted into serotonin; used for mood support |

| Kynurenine | Metabolite of tryptophan; lacks indole structure | Involved in immune response; linked to neurodegeneration |

| Serotonin | Biogenic amine derived from 5-Hydroxy-L-Tryptophan | Key neurotransmitter affecting mood and cognition |

This table illustrates the structural differences and unique properties among these compounds, emphasizing how 4-HTP fits into the broader context of tryptophan derivatives.

Mecanismo De Acción

4-Hydroxy-l-tryptophan exerts its effects primarily through its conversion to serotonin, a key neurotransmitter involved in regulating mood, sleep, and other physiological functions. The conversion is catalyzed by the enzyme tryptophan hydroxylase, which adds a hydroxyl group to the 4-position of the indole ring, followed by decarboxylation to form serotonin. This pathway involves molecular targets such as serotonin receptors and transporters, which mediate the physiological effects of serotonin .

Comparación Con Compuestos Similares

L-Tryptophan: The parent amino acid from which 4-Hydroxy-l-tryptophan is derived.

5-Hydroxy-l-tryptophan: Another hydroxylated derivative of tryptophan, which is a direct precursor to serotonin.

Psilocybin: A naturally occurring compound in certain mushrooms, structurally related to tryptophan derivatives.

Uniqueness: this compound is unique in its specific hydroxylation at the 4-position, which distinguishes it from other tryptophan derivatives. This specific modification imparts distinct biochemical properties and potential therapeutic applications .

Actividad Biológica

4-Hydroxy-L-tryptophan (4-HTP) is a naturally occurring amino acid derivative of L-tryptophan, characterized by a hydroxyl group at the fourth position of its indole ring. This modification enhances its solubility and bioavailability compared to L-tryptophan, making it an important compound in various biological processes, particularly as a precursor in the biosynthesis of serotonin, a neurotransmitter crucial for mood regulation, sleep, and appetite control.

Role in Serotonin Biosynthesis

4-HTP is primarily recognized for its role in serotonin production. As a precursor to serotonin (5-hydroxytryptamine, 5-HT), 4-HTP is converted through enzymatic reactions involving tryptophan hydroxylase (TPH) and aromatic amino acid decarboxylase (AAAD) to produce serotonin. This pathway is significant as it directly influences serotonin levels in the brain, which are implicated in mood disorders such as depression and anxiety .

The biological activity of 4-HTP involves several mechanisms:

- Serotonin Precursor : It increases serotonin synthesis, which can help alleviate symptoms of depression and anxiety.

- Neurotransmitter Regulation : By influencing serotonin levels, 4-HTP can affect other neurotransmitters and hormones, including melatonin, which regulates sleep cycles .

- Metabolic Pathways : 4-HTP is involved in various metabolic pathways that can impact immune responses and inflammatory processes .

Research Findings

Numerous studies have explored the effects of 4-HTP supplementation on mood disorders:

- A meta-analysis indicated that 4-HTP supplementation significantly improved depressive symptoms compared to placebo controls .

- Clinical trials have shown that combining 4-HTP with other treatments, such as SSRIs (selective serotonin reuptake inhibitors), can enhance therapeutic outcomes for patients with major depressive disorder .

Case Studies

- Mood Disorders : A study involving patients with treatment-resistant depression found that those receiving 4-HTP exhibited marked improvements in mood and anxiety levels compared to those receiving placebo .

- Sleep Disorders : Research has demonstrated that 4-HTP supplementation can improve sleep quality by increasing melatonin levels, particularly in individuals with insomnia .

Comparative Analysis with Other Tryptophan Derivatives

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-7(11(15)16)4-6-5-13-8-2-1-3-9(14)10(6)8/h1-3,5,7,13-14H,4,12H2,(H,15,16)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHLMQDRPXXYEE-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937077 | |

| Record name | 4-Hydroxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16533-77-0, 25242-90-4 | |

| Record name | 4-Hydroxy-DL-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.